molecular formula C17H23N3O4 B3010706 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)pentanamide CAS No. 688774-25-6

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)pentanamide

Cat. No.: B3010706
CAS No.: 688774-25-6
M. Wt: 333.388
InChI Key: YAPHWGQQYAPPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)pentanamide is a quinazolinone derivative characterized by a 2,4-dioxo-1H-quinazolin-3-yl core linked to a pentanamide side chain with a 3-methoxypropyl substituent. Quinazolinones are heterocyclic compounds known for diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-24-12-6-10-18-15(21)9-4-5-11-20-16(22)13-7-2-3-8-14(13)19-17(20)23/h2-3,7-8H,4-6,9-12H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPHWGQQYAPPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)pentanamide is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H16N4O3
  • Molecular Weight : 284.31 g/mol
  • Structural Features : The compound features a quinazolinone ring system with a methoxypropyl side chain and a pentanamide moiety.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. In vitro assays demonstrated that related quinazolinones had IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells .

Antibacterial Activity

The antibacterial efficacy of quinazolinone derivatives has also been documented. Compounds structurally related to this compound showed activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited inhibition zones of up to 15 mm against Escherichia coli and Staphylococcus aureus, indicating their potential as antibacterial agents .

Anti-inflammatory Properties

Quinazolinones are recognized for their anti-inflammatory effects. Studies have reported that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The structure-activity relationship (SAR) analysis suggested that modifications in the side chains enhance the anti-inflammatory activity of these compounds .

Antidiabetic Activity

There is growing interest in the antidiabetic potential of quinazolinone derivatives. Some studies have highlighted their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds with similar structures have shown promising results in lowering blood glucose levels in animal models .

Case Studies

  • Anticancer Screening : A study evaluated the anticancer properties of various quinazolinone derivatives, including those similar to this compound. Results indicated that certain compounds significantly inhibited cell growth in MDA-MB-231 cells with an IC50 value of approximately 20 μM .
  • Antibacterial Testing : In a comparative study of antibacterial activities, several quinazolinone derivatives were tested against Candida albicans and Staphylococcus aureus. One derivative showed an inhibition zone of 12 mm against S. aureus, outperforming traditional antibiotics like ampicillin .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values: 0.36 - 40.90 μM ,
AntibacterialInhibition zones up to 15 mm against E. coli ,
Anti-inflammatoryCOX enzyme inhibition ,
AntidiabeticDPP-IV inhibition leading to reduced blood glucose ,

Scientific Research Applications

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationAnhydridesFormation of quinazoline scaffold
2AlkylationAlkyl halidesIntroduction of methoxypropyl group
3AcylationAcidsFinal product formation

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline, including the target compound, exhibit promising anticancer properties. In vitro assays have demonstrated moderate cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HCC). For instance, the compound showed an IC50 value of approximately 382.9 µg/ml, indicating its potential as a therapeutic agent against HCC when compared to established drugs like doxorubicin (IC50 = 6.14 µg/ml) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings suggest that it exhibits significant activity against a range of pathogens, including Staphylococcus aureus and Candida albicans. The clear zone assay results indicated a notable sensitivity of these microorganisms to the compound, with statistical significance (p < 0.0034) in the observed antimicrobial effects .

Cytotoxicity Assays

Cytotoxicity studies revealed that while the compound exhibits toxicity at higher concentrations (e.g., 500 µg/ml), it remains non-toxic at lower concentrations (e.g., 100 µg/ml) for several synthesized analogs . This dual profile suggests that the compound may be selectively toxic to cancer cells while sparing normal cells at therapeutic doses.

Case Studies and Research Findings

Case Study 1: Hepatocellular Carcinoma
A study conducted by researchers synthesized several quinazoline derivatives, including the target compound. The anticancer activity was assessed using HepG2 cell lines, revealing significant interactions and cytotoxic effects at varying concentrations. The findings support further investigation into the mechanism of action and potential clinical applications .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinazoline derivatives demonstrated that specific compounds exhibited superior efficacy against Aspergillus niger and Pseudomonas aeruginosa. The results indicated a promising avenue for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and hypothesized properties of the target compound and its analogs:

Compound Name Core Structure Key Substituents Hypothesized Properties
Target Compound Quinazolinone 2,4-dioxo, N-(3-methoxypropyl)pentanamide High lipophilicity; potential histone deacetylase (HDAC) inhibition
N-(3-Methoxypropyl)-3-[1-(3-Nitrobenzyl)... () Quinazolinone 3-nitrobenzyl, propanamide Electron-withdrawing nitro group may enhance binding affinity to electron-rich targets
AzCA5 () Azo benzene Diazenyl, N-(4-hydroxy-3-methoxybenzyl)pentanamide Polar hydroxy/methoxy groups reduce lipophilicity; azo linkage may limit stability
Compound 15 () Thiazole 3-nitroguanidino, N-(4-phenylthiazol-2-yl)pentanamide Moderate bioactivity (8, 5, 5 in unspecified assays); thiazole may target kinases
N-(4-Hydroxy-3-Methoxybenzyl)-5-(3-Isopropyloxiran...) () Oxirane Epoxide, hydroxy-methoxybenzyl Reactive epoxide may confer metabolic instability but enable covalent binding
Key Observations:
  • Quinazolinone vs. Thiazole/Azo Cores: The quinazolinone core (target compound and ) is associated with HDAC or kinase inhibition, while thiazole () and azo () cores may target different pathways (e.g., antimicrobial or anti-inflammatory).
  • Side-Chain Modifications : The methoxypropyl group in the target compound increases lipophilicity compared to the polar hydroxy-methoxybenzyl group in AzCA5 . The nitrobenzyl substituent in ’s compound may enhance electronic interactions with biological targets .
  • Functional Group Reactivity: The epoxide in ’s compound introduces reactivity that could lead to off-target effects or metabolic challenges, whereas the stable quinazolinone core may improve pharmacokinetics .

Physicochemical Properties

  • Lipophilicity : The target compound’s methoxypropyl group likely increases logP compared to AzCA5’s polar benzyl group .
  • Solubility : The diazenyl group in AzCA5 may improve aqueous solubility, whereas the nitrobenzyl group in ’s compound could reduce it .
  • Stability: Quinazolinones are generally stable under physiological conditions, whereas azo compounds (AzCA5) may degrade under UV light or acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.